molecular formula C15H25NO3 B1676517 Metoprolol CAS No. 51384-51-1

Metoprolol

Katalognummer B1676517
CAS-Nummer: 51384-51-1
Molekulargewicht: 267.36 g/mol
InChI-Schlüssel: IUBSYMUCCVWXPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoprolol is a cardioselective beta-1-adrenergic receptor inhibitor . It is used to treat conditions such as angina, heart failure, myocardial infarction, atrial fibrillation/flutter, and hypertension . It works by affecting the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decrease blood pressure .


Synthesis Analysis

The synthesis of Metoprolol base has been studied using Raman spectroscopy . The preparation of novel analogues of metoprolol has also been described .


Molecular Structure Analysis

The solid-state structure of Metoprolol has been characterized by single-crystal and variable-temperature powder X-ray diffraction and differential scanning calorimetry . The crystal packing of Metoprolol is dominated by an O-H…N/N…H-O pair of hydrogen bonds .


Chemical Reactions Analysis

The synthesis of Metoprolol base was studied using Raman spectroscopy . The reaction mixture was heated according to a temperature gradient and spectra of the reaction were monitored .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic and Pharmacokinetic Properties

Metoprolol, a β1-selective adrenoceptor blocking drug, has been widely researched for its pharmacodynamic and pharmacokinetic properties. Studies have demonstrated its efficacy in treating hypertension and angina pectoris, showing that Metoprolol effectively lowers blood pressure and heart rate without significant side effects on metabolic parameters. The drug's cardioselective properties and favorable pharmacokinetic profile, including high oral bioavailability and suitable half-life for once-daily dosing, make it a valuable option for long-term management of cardiovascular diseases (Benfield, Clissold, & Brogden, 1986).

Chronic Heart Failure Management

Metoprolol's role in chronic heart failure management has been validated in several controlled trials, such as the Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF) trial. These studies indicate that Metoprolol significantly reduces mortality and improves clinical status in patients with stable, mild to moderate chronic heart failure, highlighting its potential for improving long-term outcomes in this patient population (Prakash & Markham, 2000).

Antiatherosclerotic Effects

Emerging evidence suggests that Metoprolol may exert antiatherosclerotic effects, potentially slowing the progression of atherosclerosis in patients with hypertension. This is supported by outcomes from studies such as BCAPS and ELVA, which have explored the influence of Metoprolol on atherosclerosis progression, indicating that long-term therapy with Metoprolol may be a factor in retarding atherosclerosis progression and improving the prognosis of patients with cardiovascular diseases (Minushkina & Sidorenko, 2003).

Comparison with Other Beta-blockers

Comparative analyses with other beta-blockers, such as Atenolol and Bisoprolol, have provided insights into Metoprolol's relative efficacy and safety. These studies often highlight Metoprolol's comparable or superior performance in terms of therapeutic efficacy and side effect profile, underlining its suitability as a first-line agent for hypertension and stable angina pectoris, as well as its potential benefits in post-infarction patients (Lancaster & Sorkin, 1988).

Environmental Impact

Research has also been directed towards understanding the environmental impact of Metoprolol residues in aquatic environments. Studies focusing on the occurrence, ecotoxicological effects, and risk assessment of antihypertensive pharmaceutical residues, including Metoprolol, aim to address the potential environmental risks posed by these compounds. Findings indicate the need for further ecotoxicological data and studies on the interactions between pharmaceutical mixtures in aquatic environments (Godoy, Kummrow, & Pamplin, 2015).

Safety And Hazards

Metoprolol may worsen the symptoms of heart failure in some patients . It should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause changes in blood sugar levels and cover up the symptoms of low blood sugar .

Zukünftige Richtungen

There is ongoing research to improve the risk stratification of heart failure using biomarkers, imaging, and genetic testing . Newly developed medications and devices for heart failure have been widely adopted in clinical practice . Definitive treatment for end-stage heart failure including left ventricular assist device and heart transplantation are rapidly evolving as well .

Eigenschaften

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023309
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398ºC (estimate)
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Metoprolol

CAS RN

51384-51-1, 37350-58-6
Record name Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51384-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol
Reactant of Route 2
Reactant of Route 2
Metoprolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Metoprolol
Reactant of Route 4
Reactant of Route 4
Metoprolol
Reactant of Route 5
Reactant of Route 5
Metoprolol
Reactant of Route 6
Reactant of Route 6
Metoprolol

Citations

For This Compound
198,000
Citations
J Koch-Weser - New England Journal of Medicine, 1979 - Mass Medical Soc
METOPROLOL TARTRATE (Lopressor) is a β-adrenoceptor antagonist released for clinical use in the United States last year (Fig. 1). It is the first systemic β-blocker to be allowed on …
Number of citations: 152 www.nejm.org
CG Regårdh, G Johnsson - Clinical pharmacokinetics, 1980 - Springer
Metoprolol is absorbed over a large part of the intestine and over 95% of an oral therapeutic dose is generally recovered in the urine as unchanged drug and metabolites. Presystemic …
Number of citations: 169 link.springer.com
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1977 - Springer
… of metoprolol is provided by the finding that metoprolol inhibits the … that metoprolol is somewhat less ‘cardioselective’ than practolol. In these respects, the profile of actions of metoprolol …
Number of citations: 110 link.springer.com
Merit-HF Study Group - The Lancet, 1999 - Elsevier
BACKGROUND: Metoprolol can improve haemodynamics in chronic heart failure, but survival benefit has not been proven. We investigated whether metoprolol controlled release/…
Number of citations: 350 www.sciencedirect.com
F Waagstein, A Hjalmarson, K Swedberg, MR Bristow… - The Lancet, 1993 - Elsevier
Several small studies have suggested beneficial effects of long-term β-blocker treatment in idiopathic dilated cardiomyopathy. Our large multicentre study aimed to find out whether …
Number of citations: 564 www.sciencedirect.com
COMMIT (ClOpidogrel and Metoprolol in Myocardial … - The Lancet, 2005 - thelancet.com
… metoprolol. For death, reinfarction, or cardiac arrest, 2166 (9·4%) patients allocated metoprolol … For death alone, there were 1774 (7·7%) deaths in the metoprolol group versus 1797 (7·8…
Number of citations: 195 www.thelancet.com
Å Hjalmarson, J Herlitz, I Malek, L Ryden, A Vedin… - The Lancet, 1981 - Elsevier
… placebo group and 40 deaths in the metoprolol group, a reduction by 36%… metoprolol and by 24% with timolol. This might be the result of starting treatment much earlier in the metoprolol …
Number of citations: 379 www.sciencedirect.com
L Ryden, R Ariniego, K Arnman, J Herlitz… - … England Journal of …, 1983 - Mass Medical Soc
… metoprolol or placebo, we analyzed the occurrence of ventricular tachyarrhythmias. Metoprolol … Metoprolol did not influence the occurrence of premature ventricular contractions or short …
Number of citations: 394 www.nejm.org
PA Poole-Wilson, K Swedberg, JGF Cleland… - The Lancet, 2003 - thelancet.com
… We aimed to compare the effects of carvedilol and metoprolol … daily) and 1518 to metoprolol (metoprolol tartrate, target dose … that carvedilol extends survival compared with metoprolol. …
Number of citations: 614 www.thelancet.com
J Wikstrand, I Warnold, G Olsson, J Tuomilehto… - Jama, 1988 - jamanetwork.com
… Total mortality was significantly lower for metoprolol than for thiazide diuretics because of … to metoprolol. The benefit demonstrated in patients treated with metoprolol seems to have …
Number of citations: 532 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.